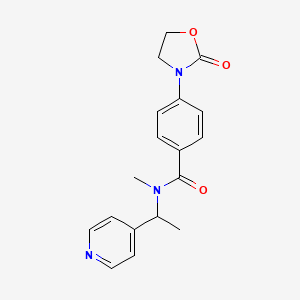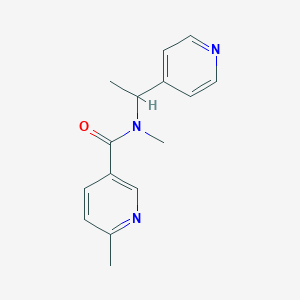![molecular formula C16H19FN6O2 B7533725 N-(cyclohexylcarbamoyl)-2-[5-(4-fluorophenyl)tetrazol-2-yl]acetamide](/img/structure/B7533725.png)
N-(cyclohexylcarbamoyl)-2-[5-(4-fluorophenyl)tetrazol-2-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(cyclohexylcarbamoyl)-2-[5-(4-fluorophenyl)tetrazol-2-yl]acetamide, also known as CX717, is a nootropic drug that has gained significant attention in the scientific community due to its potential cognitive enhancing effects. This compound belongs to the class of ampakines, which are known to modulate the activity of the AMPA receptors in the brain.
作用机制
The mechanism of action of N-(cyclohexylcarbamoyl)-2-[5-(4-fluorophenyl)tetrazol-2-yl]acetamide involves the modulation of the AMPA receptors in the brain. AMPA receptors are responsible for mediating fast synaptic transmission in the brain, and their activity is crucial for learning and memory processes. This compound enhances the activity of AMPA receptors, leading to an increase in synaptic plasticity and improved cognitive function.
Biochemical and Physiological Effects
This compound has been shown to increase the release of glutamate, a neurotransmitter that is involved in learning and memory processes. This increase in glutamate release leads to an enhancement of synaptic plasticity, which is essential for the formation of new memories. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
实验室实验的优点和局限性
One of the advantages of using N-(cyclohexylcarbamoyl)-2-[5-(4-fluorophenyl)tetrazol-2-yl]acetamide in lab experiments is its specificity for the AMPA receptors, which allows for targeted modulation of synaptic plasticity. However, one of the limitations of using this compound is its short half-life, which requires frequent dosing and can lead to fluctuations in drug concentration.
未来方向
There are several future directions for the research on N-(cyclohexylcarbamoyl)-2-[5-(4-fluorophenyl)tetrazol-2-yl]acetamide. One area of interest is the potential use of this compound in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. Another area of interest is the development of more potent and long-lasting ampakines that can be used for therapeutic purposes. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on different brain regions and cognitive processes.
Conclusion
In conclusion, this compound is a promising compound that has shown significant cognitive enhancing effects in both animal and human studies. Its mechanism of action involves the modulation of the AMPA receptors in the brain, leading to an increase in synaptic plasticity and improved cognitive function. While there are some limitations to its use in lab experiments, there are several future directions for research that could lead to the development of new and more effective cognitive enhancers.
合成方法
The synthesis of N-(cyclohexylcarbamoyl)-2-[5-(4-fluorophenyl)tetrazol-2-yl]acetamide involves the reaction of cyclohexyl isocyanate with 5-(4-fluorophenyl)tetrazol-2-ylamine, followed by the addition of 2-bromoacetyl bromide. The resulting compound is then treated with sodium hydroxide to obtain this compound in high yield and purity.
科学研究应用
N-(cyclohexylcarbamoyl)-2-[5-(4-fluorophenyl)tetrazol-2-yl]acetamide has been extensively studied for its cognitive enhancing effects in both animal and human studies. In animal studies, this compound has been shown to improve learning and memory, increase attention span, and enhance spatial memory. In human studies, this compound has been shown to improve working memory, attention, and executive function.
属性
IUPAC Name |
N-(cyclohexylcarbamoyl)-2-[5-(4-fluorophenyl)tetrazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN6O2/c17-12-8-6-11(7-9-12)15-20-22-23(21-15)10-14(24)19-16(25)18-13-4-2-1-3-5-13/h6-9,13H,1-5,10H2,(H2,18,19,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHIRQZTBDDVLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC(=O)CN2N=C(N=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B7533671.png)

![1-[4-[[6-Chloro-1-(2-hydroxyethyl)benzimidazol-2-yl]methyl]piperazin-1-yl]ethanone](/img/structure/B7533688.png)




![1-[2-(4-Fluorophenyl)-6-phenylmorpholin-4-yl]ethanone](/img/structure/B7533738.png)
![N-[3-(methylamino)-3-oxopropyl]-4-(1H-1,2,4-triazol-5-ylsulfanylmethyl)benzamide](/img/structure/B7533748.png)

